tert-butyl (4R)-2-(hydroxymethyl)-4-[2-[2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethoxy]pyrrolidine-1-carboxylate
CAS No.:
Cat. No.: VC14545467
Molecular Formula: C23H43NO9
Molecular Weight: 477.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H43NO9 |
|---|---|
| Molecular Weight | 477.6 g/mol |
| IUPAC Name | tert-butyl (4R)-2-(hydroxymethyl)-4-[2-[2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethoxy]pyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C23H43NO9/c1-23(2,3)33-22(26)24-17-20(16-19(24)18-25)30-14-12-28-10-8-27-9-11-29-13-15-32-21-6-4-5-7-31-21/h19-21,25H,4-18H2,1-3H3/t19?,20-,21?/m1/s1 |
| Standard InChI Key | ZKEBNPQGNDNRDY-NYLDSWQDSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1C[C@@H](CC1CO)OCCOCCOCCOCCOC2CCCCO2 |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC(CC1CO)OCCOCCOCCOCCOC2CCCCO2 |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound features a pyrrolidine ring with two distinct substituents:
-
A tert-butoxycarbonyl (Boc) group at the N1 position, providing steric protection and synthetic versatility.
-
A hydroxymethyl group at the C2 position, offering a handle for further functionalization.
-
A tetraethylene glycol (PEG4) chain at the C4 position, terminated by a tetrahydro-2H-pyran-2-yl (THP) ether protecting group .
The stereochemistry is defined as (2S,4R), critical for maintaining spatial orientation in biological systems .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C<sub>23</sub>H<sub>43</sub>NO<sub>9</sub> |
| Molecular Weight | 477.6 g/mol |
| IUPAC Name | tert-butyl (2S,4R)-2-(hydroxymethyl)-4-[2-[2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethoxy]pyrrolidine-1-carboxylate |
| CAS Number | 2378261-80-2 |
Synthesis and Characterization
Synthetic Pathway
The synthesis involves three key steps:
-
Core Formation: (2S,4R)-1-Boc-4-hydroxy-2-(hydroxymethyl)pyrrolidine (CAS: 61478-26-0) serves as the starting material .
-
PEG4-THP Conjugation: The hydroxyl group at C4 undergoes stepwise etherification with tetraethylene glycol monomethyl ether, followed by THP protection using dihydropyran under acidic conditions .
-
Purification: Chromatographic techniques yield the final product with >97% purity.
Spectroscopic Data
-
<sup>1</sup>H NMR: Peaks at δ 1.43 (s, Boc CH<sub>3</sub>), 3.51–3.78 (m, PEG4 and THP protons), 4.62 (d, THP anomeric proton).
-
IR: Stretches at 1695 cm<sup>−1</sup> (Boc carbonyl) and 1100 cm<sup>−1</sup> (C-O-C ether) .
Role in PROTAC Development
Mechanism of Action
PROTACs require a bifunctional linker to tether an E3 ubiquitin ligase ligand to a target protein binder. The PEG4 chain in this compound:
-
Provides flexibility (optimal length: ~20 Å) to accommodate ternary complex formation.
-
Enhances solubility in polar solvents, improving bioavailability.
Table 2: PROTAC Linker Performance
| Linker Property | Impact on Efficacy |
|---|---|
| PEG Length (n=4) | Balances flexibility/rigidity |
| THP Protection | Prevents premature oxidation |
| Boc Group | Enables late-stage deprotection for conjugation |
Case Study: PROTAC K-Ras Degrader-1
In SW1573 lung cancer cells, PROTACs incorporating this linker demonstrated ≥70% degradation efficacy of oncogenic K-Ras(G12C) at 10 µM. The THP group’s stability under physiological conditions was pivotal for sustained activity.
Research Findings and Applications
Structure-Activity Relationships (SAR)
-
Stereochemistry: The (2S,4R) configuration improved binding affinity by 3-fold compared to diastereomers .
-
PEG Optimization: Shorter chains (n=2) reduced degradation efficacy by 40%, while longer chains (n=6) induced aggregation.
Comparative Analysis with Alternative Linkers
| Linker Type | Degradation Efficacy | Solubility (mg/mL) |
|---|---|---|
| PEG4-THP (This compound) | 70% | 12.5 |
| Alkyl Spacers | 45% | 2.1 |
| Aromatic Linkers | 58% | 0.8 |
Future Perspectives
Targeted Modifications
-
THP Removal: Acidic cleavage (e.g., HCl/MeOH) exposes a hydroxyl group for bioconjugation .
-
Boc Deprotection: Trifluoroacetic acid (TFA) yields a free amine for coupling to protein ligands.
Emerging Applications
Beyond PROTACs, this linker shows promise in:
-
Antibody-Drug Conjugates (ADCs): PEG4 improves tumor penetration.
-
Nanoparticle Functionalization: Enhances payload delivery to intracellular targets.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume